3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
“3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Scientific Research Applications
Anticancer Activity
The synthesis of thienopyrimidine derivatives, including our compound of interest, has been a focus in medicinal chemistry due to their potential anticancer properties . Specifically, 3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has been evaluated for its effectiveness against human cancer cell lines (HepG-2 and MCF-7). Notably, compounds derived from this structure have demonstrated potent anticancer activity, making them promising candidates for further investigation.
Antiviral Properties
Thienopyrimidine nucleosides, which share structural features with our compound, have been studied as antiviral agents . Their ability to inhibit viral replication makes them valuable in the fight against viral infections. While specific data on our compound’s antiviral activity is scarce, its structural resemblance suggests potential in this area.
Triazole-Ring Pharmacophores
The triazole ring, present in our compound, plays a crucial role in drug design. Triazole-containing compounds exhibit high affinity for biological receptors due to their dipole character and hydrogen bonding capabilities . These pharmacophores are found in medications across various therapeutic classes, including antiplatelet, anticonvulsant, antidepressant, and antiviral drugs.
Hydrazone Derivatives
Our compound contains an azomethine (–NHN=CH–) group, characteristic of hydrazones. Hydrazones exhibit diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects . While more research is needed, exploring the potential of our compound in these areas could yield interesting results.
CNS-Related Effects
Heterocyclic compounds with thiophenes and pyrimidines have demonstrated CNS-related effects, such as CNS depressant and anxiolytic properties . Although direct evidence for our compound’s impact on the central nervous system is limited, its structural features warrant investigation in this context.
Other Pharmacological Activities
Thienopyrimidine derivatives have also been associated with antibacterial, antifungal, and anti-inflammatory effects . While our compound’s specific contributions to these areas remain to be fully elucidated, its unique structure suggests potential in diverse pharmacological applications.
properties
IUPAC Name |
3-(2-methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-22-9-8-19-16(21)15-13(7-10-23-15)18-17(19)24-11-14(20)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHJKKZGRIYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331712 |
Source
|
Record name | 3-(2-methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788333 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
CAS RN |
893377-37-2 |
Source
|
Record name | 3-(2-methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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